N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
This compound is a pyrazolo-pyridazinone derivative featuring a benzodioxole moiety and a 2,4-dimethylphenyl substituent. Its structure combines a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) fused with a pyrazole ring, further substituted with acetamide and aromatic groups. The presence of the benzodioxole group may enhance metabolic stability, while the dimethylphenyl substituent could influence lipophilicity and target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-13-4-6-18(14(2)8-13)28-22-17(10-24-28)15(3)26-27(23(22)30)11-21(29)25-16-5-7-19-20(9-16)32-12-31-19/h4-10H,11-12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUECNHGMIOEPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrazolopyridazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs to treat various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (pyridazinone, pyrazolo-pyridazine, or pyrimidine) and substituent patterns. Below is a detailed comparison with key examples from recent literature:
Core Heterocycle and Substitution Patterns
Key Observations :
- Target Compound vs. 4c: Both share a pyrazolo-pyridine core and acetamide group, but the target compound’s pyridazinone core (vs. The benzodioxole group in the target compound may confer higher metabolic stability compared to 4c’s chlorophenyl group .
- Target Compound vs. 11b: The thiazolo-pyrimidine core in 11b lacks the fused pyrazole ring, reducing conformational rigidity. The cyanobenzylidene substituent in 11b enhances electrophilicity, which is absent in the target compound’s dimethylphenyl group .
Spectroscopic Characterization
- IR Spectroscopy :
- ¹H NMR :
Pharmacological and Physicochemical Insights
- Pyridazinone Derivatives: Known for anti-inflammatory and kinase inhibitory activity due to hydrogen-bonding interactions with target proteins .
- Benzodioxole Moieties : Enhance metabolic stability and blood-brain barrier penetration in related compounds .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzodioxole moiety may interact with enzymes such as α-amylase and other glycosyl hydrolases. In vitro studies have shown that benzodioxole derivatives can inhibit α-amylase effectively, which is crucial for managing diabetes by controlling carbohydrate metabolism .
- Anticancer Activity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. The pyrazolo[3,4-d]pyridazine structure may enhance the compound's ability to induce apoptosis in cancer cells .
Case Studies and Experimental Data
- Antidiabetic Potential : A study on benzodioxol derivatives demonstrated significant α-amylase inhibition with IC50 values ranging from 0.68 µM to 0.85 µM for different compounds . This suggests that this compound could be a candidate for further development as an antidiabetic agent.
- Cytotoxicity Studies : In vitro assays showed that certain benzodioxole derivatives had minimal cytotoxic effects on normal cell lines while demonstrating significant activity against cancer cell lines . This selectivity is crucial for therapeutic applications.
- In Vivo Efficacy : Animal models have been utilized to assess the antidiabetic effects of related compounds. For instance, a derivative was shown to reduce blood glucose levels significantly in streptozotocin-induced diabetic mice . Such findings highlight the potential of this compound in diabetes management.
Comparative Analysis with Related Compounds
A comparison of the biological activities of similar compounds can provide insights into the effectiveness of this compound:
| Compound | IC50 (µM) (α-amylase) | Cytotoxicity (Cancer Cell Lines) | Notes |
|---|---|---|---|
| N-(2H-benzodioxol) derivative | 0.68 | Moderate | Effective α-amylase inhibitor |
| Benzodioxole derivative IIc | 0.85 | Low | Promising antidiabetic agent |
| Pyrazolo[3,4-d]pyridazine derivative | Varies | High | Notable anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
